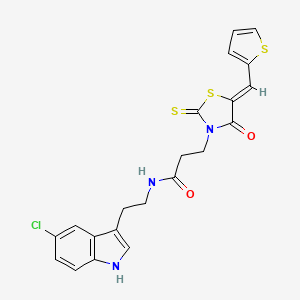![molecular formula C18H19FN4O2S B2749666 2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole CAS No. 604741-58-4](/img/structure/B2749666.png)
2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial potency of sulfonamide derivatives, highlighting their role in combating bacterial and fungal infections. A study by Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, revealing that these compounds exhibit good to potent antimicrobial activity. Molecular docking studies further suggested that these compounds have good affinity and orientation at the active enzyme sites of microbial targets, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Synthesis of Complex Molecules
The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membranes were investigated by Liu et al. (2014). This study highlights the chemical versatility of benzimidazole derivatives, where they were utilized in the development of materials with excellent thermal stability, low water uptake, and high conductivities, making them suitable for applications in fuel cells and high-temperature gas separation membranes (Liu et al., 2014).
Development of New Antibacterial Agents
Nimesh et al. (2014) conducted a study on bisbenzimidazole analogues as Escherichia coli topoisomerase IA inhibitors, demonstrating their significant relaxation inhibition activity. This research not only sheds light on the potential of benzimidazole derivatives as antibacterial agents but also offers insights into their mechanism of action, providing a foundation for the development of new antibiotics that are less likely to contribute to cross-resistance with existing drugs (Nimesh et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotides. This can impact nucleotide synthesis and the regulation of adenosine function
Pharmacokinetics
The compound’s predicted density is 139±01 g/cm3, and its predicted pKa is 769±050 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nucleoside uptake due to the inhibition of ENTs . This can affect nucleotide synthesis and the regulation of adenosine function .
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPPVMKOODRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2749583.png)
![(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2749588.png)

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)


![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)

![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
